Product packaging for Oxydemeton-methyl(Cat. No.:CAS No. 301-12-2)

Oxydemeton-methyl

Cat. No.: B133069
CAS No.: 301-12-2
M. Wt: 246.3 g/mol
InChI Key: PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Description

Classification and Chemical Nature within Organophosphate Insecticides

Oxydemeton-methyl, with the chemical formula C6H15O4PS2, belongs to the organophosphate class of pesticides. nih.govwikipedia.org Specifically, it is classified as an organic thiophosphate. nih.gov Its chemical structure features a phosphorothioate (B77711) group, which is characteristic of many organophosphate insecticides. The IUPAC name for this compound is S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorothioate. wikipedia.org The molecule contains a chiral center, resulting in potential isomerism. herts.ac.uk It is a clear amber or colorless liquid that is miscible with water and soluble in many common organic solvents. nih.govepa.govagropages.com It is relatively stable in acidic media but hydrolyzes rapidly in alkaline conditions. nih.govagropages.com

The insecticidal and acaricidal activity of this compound stems from its ability to act as a systemic poison with both contact and stomach action. herts.ac.uk After application, it is absorbed by the plant and translocated throughout its tissues, providing protection against sucking insects that feed on the plant's juices. herts.ac.ukwikipedia.org

Historical Development and Regulatory Trajectory

The development of organophosphate insecticides began in the 1930s, with significant advancements occurring after World War II. wikipedia.orgresearchgate.net this compound itself is a metabolite of Demeton-S-methyl, an earlier organophosphate pesticide. chemicalbook.com The commercial product known as 'methyl demeton' was initially a mix of isomers, but the more insecticidally active S-isomer, Demeton-S-methyl, eventually replaced the mixture. wikipedia.orghealthcouncil.nl this compound, being the sulfoxide (B87167) metabolite, became a significant compound of interest.

The regulatory history of this compound has been marked by periodic reviews and tightening restrictions, characteristic of many organophosphate pesticides. In the United States, the Environmental Protection Agency (EPA) conducted a reregistration eligibility decision process for this compound under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA). epa.govepa.gov This led to an Interim Reregistration Eligibility Decision (IRED) in 2002, which was later amended. epa.gov These reviews aimed to ensure that the pesticide met current health and safety standards. epa.gov

Regulatory actions have included the revocation and modification of tolerances for this compound residues on various food commodities. federalregister.govgovinfo.gov For instance, in 2007, the EPA finalized rules to revoke certain tolerances while modifying and establishing others based on updated risk assessments. federalregister.gov In the European Union, this compound is not approved for use as a pesticide. herts.ac.uk These regulatory decisions reflect a global trend towards phasing out or restricting the use of older organophosphates due to safety concerns.

Synonyms and Chemical Identifiers in Research Literature

In scientific and commercial literature, this compound is known by several synonyms. One of the most common is Metasystox-R. nih.gov Other names include Demeton-S-methyl sulfoxide, Methyl oxydemeton S, and Metaisosystox sulfoxide. nih.govnoaa.gov The use of various names can sometimes lead to confusion, making it crucial to refer to its specific chemical identifiers for accurate identification. healthcouncil.nl

Table 1: Chemical Identifiers for this compound

Identifier Type Identifier Source
CAS Number 301-12-2 nih.gov
EC Number 206-110-7 nih.gov
UNII E2031449YZ nih.gov
ChEBI ID CHEBI:38735 nih.gov
PubChem CID 4618 nih.gov
ChemSpider ID 4457 chemspider.com
IUPAC Name S-[2-(Ethanesulfinyl)ethyl] O,O-dimethyl phosphorothioate wikipedia.org

Role as a Metabolite of Demeton-S-methyl and Demeton-S-methylsulfon

This compound is a key intermediate in the metabolic pathway of Demeton-S-methyl in both plants and animals. nih.govagropages.com The primary metabolic transformation of Demeton-S-methyl involves the oxidation of its thioether group, which results in the formation of the corresponding sulfoxide, namely this compound. wikipedia.orgnih.govagropages.com

This metabolic process is significant because the resulting metabolite, this compound, is also a potent insecticide. chemicalbook.com Further oxidation of this compound can occur, leading to the formation of Demeton-S-methylsulfon (also referred to as the sulfone). wikipedia.orgnih.gov This sulfone is also a cholinesterase inhibitor. oup.com The residue definition for regulatory purposes often includes the sum of Demeton-S-methyl, this compound, and Demeton-S-methylsulfon, expressed as this compound. fao.org This reflects the combined toxicological relevance of the parent compound and its primary oxidative metabolites. In mammals, these compounds are eventually hydrolyzed and excreted, primarily in the urine. agropages.comagropages.com

The metabolic pathway can be summarized as: Demeton-S-methyl → this compound (sulfoxide) → Demeton-S-methylsulfon (sulfone) wikipedia.orgnih.gov

This transformation is a critical aspect of the compound's environmental fate and toxicological profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15O4PS2 B133069 Oxydemeton-methyl CAS No. 301-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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InChI

InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3
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InChI Key

PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)CCSP(=O)(OC)OC
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Molecular Formula

C6H15O4PS2
Record name OXYDEMETON METHYL
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DSSTOX Substance ID

DTXSID8025541
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Molecular Weight

246.3 g/mol
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Physical Description

Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO]
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Boiling Point

223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg
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Flash Point

less than 71 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water.
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Density

1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C
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Vapor Pressure

3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C
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Color/Form

Colorless liquid, Yellow oil

CAS No.

301-12-2
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Melting Point

less than 14 °F (NTP, 1992), <-20 °C
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Mechanisms of Action and Molecular Interactions

Cholinesterase Inhibition: Detailed Mechanisms

The toxic effects of Oxydemeton-methyl are predominantly attributed to its ability to inhibit cholinesterase enzymes, particularly acetylcholinesterase (AChE). cdc.govepa.govepa.gov This inhibition leads to a cascade of events that disrupt normal nerve function.

This compound, like other organophosphates, inhibits AChE by phosphorylating the serine hydroxyl group at the active site of the enzyme. nih.govresearchgate.net This creates a stable, covalent bond between the organophosphate and the enzyme. nih.govneptjournal.com This phosphorylation prevents AChE from performing its essential function of hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govneptjournal.com The reaction kinetics between organophosphates and cholinesterases are complex and can be influenced by factors such as the specific organophosphate and the source of the enzyme. inchem.org

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft and at neuromuscular junctions. cdc.govontosight.ainih.gov This buildup of acetylcholine results in the continuous and excessive stimulation of cholinergic receptors, including both muscarinic and nicotinic receptors. researchgate.net This overstimulation is the direct cause of the cholinergic crisis associated with organophosphate poisoning, leading to a wide range of symptoms. epa.govontosight.ai

The bond formed between this compound and AChE can undergo a process known as "aging." nih.gov This process involves the loss of one of the alkyl (in this case, methyl) groups from the phosphorylated enzyme. nih.gov Once the enzyme has "aged," the bond becomes essentially irreversible, and the enzyme is permanently inactivated. nih.govhhs.gov The aged enzyme cannot be reactivated by standard oxime treatments. nih.gov The half-life of aging for dimethyl-phosphorylated AChE, such as that inhibited by this compound, is approximately 3.7 hours. nih.gov Spontaneous reactivation can occur concurrently with aging, but the presence of excess inhibitor influences the proportion of aged enzyme. nih.gov

ParameterValue (for dimethylphosphoryl-AChE)Reference
Aging half-life (t1/2)3.7 hours nih.gov
Spontaneous reactivation half-life (t1/2)0.7 hours nih.gov

Accumulation of Acetylcholine and Receptor Overstimulation

Non-Cholinesterase Mechanisms of Action

Beyond its well-documented effects on cholinesterase, research suggests that this compound may exert its toxicity through other mechanisms.

Studies on other organophosphates have indicated that they can interfere with axonal transport, the process by which essential molecules and organelles are moved along the axon of a neuron. nih.govfrontiersin.org For instance, chlorpyrifos (B1668852) has been shown to inhibit kinesin-dependent microtubule motility, which is a key component of axonal transport. nih.gov While direct studies on this compound's effect on axon transport are less prevalent, the structural similarities and common class effects of organophosphates suggest this could be a contributing factor to its neurotoxicity.

There is growing evidence that this compound can induce oxidative stress in biological systems. biorxiv.orgresearchgate.net Exposure to this compound has been shown to significantly increase the production of reactive oxygen species (ROS) in zebrafish. biorxiv.org This increase in ROS can lead to cellular damage, including lipid peroxidation and DNA damage. biorxiv.orgresearchgate.net Studies in buffalo calves have demonstrated that administration of this compound leads to enhanced lipid peroxidation in a dose-dependent manner. researchgate.net Furthermore, it can alter the activity of antioxidant enzymes, such as decreasing catalase and glutathione (B108866) peroxidase activities while increasing superoxide (B77818) dismutase activity. researchgate.net

BiomarkerEffect of this compound ExposureSpecies StudiedReference
Reactive Oxygen Species (ROS)Significantly increasedZebrafish biorxiv.org
Lipid Peroxidation (LPO)EnhancedBuffalo calves researchgate.net
Catalase (CAT) ActivityDecreasedBuffalo calves researchgate.net
Glutathione Peroxidase (GPx) ActivityDecreasedBuffalo calves researchgate.net
Superoxide Dismutase (SOD) ActivityIncreasedBuffalo calves researchgate.net

Neuroinflammatory and Autoimmune Effects

Exposure to organophosphates, including by extension this compound, can trigger neuroinflammatory responses. This is characterized by the activation of microglia and astrocytes, which in turn release pro-inflammatory cytokines. drpress.orgmdpi.com This inflammatory cascade is thought to be a consequence of the initial excitotoxicity induced by the overstimulation of acetylcholine receptors, leading to a massive release of glutamate (B1630785). mdpi.com Studies on the organophosphate diisopropylfluorophosphate (DFP) have shown that the severity of seizures is positively correlated with the neuroinflammatory response. mdpi.com This process involves the increased expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNFα), and Interleukin-8 (IL-8). nih.gov The interplay between neuroinflammation and oxidative stress is also a key factor, as they can mutually stimulate each other, exacerbating neuronal damage. nih.gov

Mitochondrial Dynamics and Neurotrophin Modulation

Organophosphates are known to disrupt mitochondrial function, a critical aspect of cellular energy metabolism and survival. nih.govdovepress.comnih.gov This disruption can manifest as changes in mitochondrial morphology, such as swelling, and a decrease in the activity of respiratory chain complexes, leading to reduced ATP production and increased generation of reactive oxygen species (ROS). dovepress.com The accumulation of ROS contributes to oxidative stress, a major factor in organophosphate-induced neurotoxicity. nih.govsci-hub.se Specifically, organophosphates can inhibit mitochondrial electron transport chain complexes I-IV, reduce mitochondrial superoxide dismutase (SOD) levels, and increase mitochondrial calcium levels, ultimately triggering apoptotic cell death. sci-hub.se

Furthermore, organophosphate exposure can affect the expression of neurotrophins, which are crucial for neuronal survival, development, and plasticity. d-nb.info For instance, the cAMP Response Element Binding Protein (CREB), a key regulator of neurotrophin pathways like the BDNF-TrkB signaling, can be modulated by pesticide-induced neurotoxicity. d-nb.info

Direct Interaction with Cholinergic Receptors and Receptor Expression Modulation

Beyond the indirect effects of AChE inhibition, some organophosphates can directly interact with cholinergic receptors. oup.comoup.com Research indicates that certain organophosphates can bind to both muscarinic and nicotinic acetylcholine receptors (nAChRs). oup.comoup.com This interaction can be complex, with some compounds acting as agonists (activating the receptor) and others as antagonists (blocking the receptor). oup.com For example, studies have shown that some organophosphates can potentiate the binding of certain molecules to the ion channel of the nAChR in its non-activated state, while inhibiting binding when the receptor is activated by an agonist like carbachol. dtic.mil This suggests that organophosphates may bind to allosteric sites on the receptor, thereby modulating its function in an irreversible manner. dtic.mil

Interaction with Membrane-Associated Receptors and Ion Channels

The neurotoxic effects of insecticides like this compound are often mediated through their interactions with various membrane-associated receptors and ion channels. researchgate.net The primary target for many organophosphates is the nicotinic acetylcholine receptor (nAChR), an ionotropic receptor. libretexts.org The binding of acetylcholine to this receptor normally causes a conformational change that opens an ion channel, allowing ions to cross the membrane and generate an electrical signal. libretexts.org Organophosphates can interfere with this process, not only through the accumulation of acetylcholine but also through direct interactions with the receptor-ion channel complex. dtic.mil Some organophosphates have been shown to block the open channel of muscle-type nAChRs. oup.com Additionally, other ion channels, such as voltage-gated sodium channels and GABA-gated chloride channels, are known targets for other classes of insecticides and could potentially be affected by organophosphates as well. researchgate.net

Suppression of Key Signaling Pathways in Cells

Organophosphate exposure can lead to the suppression of crucial intracellular signaling pathways. dovepress.com For instance, organophosphates may block the regulation of the MAPK (mitogen-activated protein kinase) signaling pathway, which can lead to apoptosis. dovepress.com The toxic effects of organophosphates are significantly influenced by the activation of MAPKs in target organs. dovepress.com Furthermore, organophosphates can disrupt calcium homeostasis, which is a critical component of many signaling cascades. dovepress.com

Impact on Glutamatergic Transmission

The overstimulation of cholinergic receptors caused by organophosphate-mediated AChE inhibition leads to an enhanced release of the excitatory neurotransmitter glutamate. dovepress.com This excessive glutamate release can over-activate glutamatergic receptors, leading to excitotoxicity, seizures, and subsequent brain injury. mdpi.comdovepress.com Research on chlorpyrifos has demonstrated its ability to disrupt corticostriatal glutamatergic transmission. sci-hub.se This highlights the intricate interplay between the cholinergic and glutamatergic systems in the neurotoxicity of organophosphates.

Comparative Analysis with Related Organophosphates

This compound belongs to the broad class of organophosphate insecticides, all of which share the primary mechanism of action of acetylcholinesterase (AChE) inhibition. irac-online.orgirac-online.org However, the specific chemical structure of each organophosphate influences its reactivity, metabolic fate, and the extent of its secondary toxic effects.

For instance, the in vitro inhibitory potential on cholinesterase can vary between different organophosphates and even their metabolites. One study noted that demeton-S-methyl and its sulfoxide (B87167) metabolite, this compound, were roughly equivalent in their ability to inhibit sheep red blood cell cholinesterase. inchem.org In contrast, another study found a significant difference in their inhibitory effects on rat brain cholinesterase. inchem.org The main metabolite of this compound, demeton-S-methylsulfon, is considered a more potent cholinesterase inhibitor than the parent compound. oup.com

The following table provides a comparative overview of the toxicity of this compound and other selected organophosphates, highlighting the range of potencies within this chemical class.

CompoundAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat, mg/kg)Toxicity Class
This compound 5085Moderate
Phorate 2.25 - 6.591.1 - 4High
Phosmet 23.1 - 50.1113 - 316Moderate
Profenofos 298358 - 1178Moderate
Chlorpyrifos 135 - 163~2000Moderate
Malathion 2800>4000Low
Source: Data compiled from various toxicological studies. nih.gov

This table demonstrates the significant variability in acute toxicity among organophosphates. While this compound is classified as moderately toxic, compounds like Phorate are highly toxic, and others like Malathion have relatively low acute toxicity. These differences are attributed to variations in their chemical structure which affect their absorption, distribution, metabolism, and interaction with the target enzyme and other cellular components.

Furthermore, the non-cholinergic effects, such as direct receptor interactions and impacts on mitochondrial function, can also differ between various organophosphates, contributing to their unique toxicological profiles.

Metabolism and Biotransformation Pathways

Metabolic Fate in Biological Systems

Animal Metabolism: In Vivo Studies

The metabolic fate of Oxydemeton-methyl has been extensively studied in various animal models, primarily in rats, goats, and hens. These studies reveal a rapid absorption and excretion profile, with the compound being significantly metabolized before elimination.

Following oral administration in rats, this compound is rapidly absorbed and eliminated. chemicalbook.com The primary route of excretion is through the urine. epa.govchemicalbook.inresearchgate.net Studies have shown that almost 99% of an orally administered dose is excreted in the urine within 48 hours. chemicalbook.in In rats, urinary excretion accounts for the major route of elimination, with 89–105% of the final dose being eliminated within 72 hours. fao.org Over 80% of this urinary radioactivity is eliminated within the first 24 hours. fao.org Fecal excretion and transformation to volatile compounds represent minor elimination pathways. fao.orginchem.org

The biotransformation of this compound in animals leads to the formation of several metabolites. The primary metabolic pathway involves the oxidation of the thioether group to form this compound sulfone (demeton-S-methylsulfon). chemicalbook.in This is followed by the hydrolytic cleavage of the P-S bond. chemicalbook.infao.org

In rats, two major and five minor urinary metabolites have been identified. epa.gov The identified metabolites are consistent with a pathway that begins with the hydrolysis of the thioester, followed by S-methylation of the free thiol. Further oxidation of the sulfur results in metabolites such as 1-(ethylsulfinyl)-2-(methylsulfinyl)ethane and 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane. fao.org

In lactating goats, the primary identified compounds in milk and tissues were the parent this compound and its sulfone. fao.org In laying hens, demethyl-ODM sulfone was the major residue in most tissues and eggs. fao.org The kidneys of hens, however, primarily contained a mixture of 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid. fao.org

Table 1: Major Metabolites of this compound in Animals

Metabolite Animal Model Tissue/Matrix
This compound sulfone Rats, Goats Urine, Milk, Tissues
Demethyl-ODM sulfone Laying Hens Eggs, Skin, Heart, Liver, Muscle
2-(ethylsulfinyl)ethanesulfonic acid Laying Hens Kidney, Liver

O-demethylation is recognized as an important degradation route for this compound in both mammals and plants. chemicalbook.inhealthcouncil.nl This process results in the formation of demethylated metabolites. epa.gov In rats, two of the minor metabolites identified were desmethyl OOM and desmethyl OOM sulfone. epa.gov Studies on demeton-S-methyl, a related compound, also indicate that O-demethylation is a significant metabolic pathway. inchem.org

Studies in rats have shown that this compound does not significantly accumulate in tissues. chemicalbook.com Following both oral and intravenous administration, less than 1% of the dose was found in tissues and blood 72 hours after the final dosing. fao.org The highest concentrations were observed in the blood. fao.org Autoradiography studies in rats have shown that after intravenous dosing, radioactivity is rapidly distributed throughout the body, with the highest concentrations in the kidney and bladder. nih.gov Lower concentrations were found in the brain, spinal cord, and testes. nih.gov

In lactating goats, total radioactive residues were highest in the kidneys, followed by the liver, muscle, and milk, with the lowest levels in fat. fao.org In laying hens, the highest residue levels were found in the kidneys, followed by the liver, breast, and thigh muscle. fao.org

Table 2: Tissue Distribution of this compound Residues in a Lactating Goat

Tissue/Matrix Total Radioactive Residue (mg/kg as ODM)
Kidneys 13
Liver 4.2
Muscle 4.0
Milk 3.8
Fat 0.62

Data from a study involving oral administration of [14C]ODM. fao.org

Table 3: Distribution of Residues in Tissues and Eggs of Laying Hens

Tissue/Matrix Total Radioactive Residues (as ODM) (mg/kg)
Kidney 1.4
Liver 0.60
Breast 0.51
Thigh 0.43
Skin 0.41
Eggs (Day 3) 0.36

Data from a study involving oral administration of [ethylene-14C]ODM. fao.org

O-Demethylation as a Degradation Route

Plant Metabolism: In Vivo Studies

The metabolism of this compound has been investigated in several plant species, including sugar beets, cabbages, and apples. fao.org The metabolic pathways in plants share similarities with those in animals, primarily involving oxidation and hydrolysis.

In cabbages treated with [ethylene-1-14C]this compound, the parent compound and its sulfone were identified. fao.org A significant portion of the radioactivity was characterized as acidic, polar, water-soluble metabolites. fao.org

In sugar beets, this compound was a minor component in the foliage, with the main metabolites being demethyl-ODM and other polar compounds. fao.org Studies on apples also showed that this compound is metabolized, with its levels decreasing over time. fao.org The primary metabolic route for the related compound demeton-S-methyl in plants is the oxidation of the thioethyl group to form the sulfoxide (B87167) (this compound) and the sulfone. nih.gov

Table 4: Distribution and Identification of Radioactive Residues in Sugar Beets

Sample Days After Treatment % of Total Radioactivity Identified Compounds
Foliage 6 - ODM, demethyl-ODM, polar metabolites
Foliage 28 80-95 ODM (minor), demethyl-ODM (14%), other metabolites
Roots 28 82-94 Polar metabolites
Foliage 42 80-95 ODM (minor), demethyl-ODM, other metabolites
Roots 42 82-94 Polar metabolites

Data from a study involving the application of [14C]ODM to sugar beets. fao.org

Uptake and Translocation in Various Crops

As a systemic insecticide, this compound is absorbed by plants and distributed throughout their tissues. researchgate.netresearchgate.net Studies have shown its presence in various parts of treated plants, including leaves, pulp, and peel. fao.org For example, in sugar beets, after application, radioactivity from labeled this compound was detected in both the foliage and the roots. fao.org Similarly, in cabbages treated with foliar applications, the compound and its metabolites were found throughout the plant. fao.org The efficiency of uptake and translocation can be influenced by the plant species and the method of application. researchgate.netresearchgate.net

A study on apple trees demonstrated that after spray application, this compound was detected on the surface and within the leaves and fruit. fao.org While the concentration of the parent compound decreased over time, its metabolites were identified in various plant parts, indicating systemic movement. fao.org

Degradation Products and Their Characterization

Once inside the plant, this compound undergoes several metabolic transformations. A primary pathway is the oxidation of the sulfoxide group to form demeton-S-methylsulphon (also known as this compound sulfone). agropages.comnih.govchemicalbook.in This sulfone is a major metabolite found in various crops, including cabbages and sugar beets. fao.orgchemicalbook.in

Further degradation involves the hydrolytic cleavage of the side-chain, leading to the formation of acidic polar metabolites. agropages.comfao.org In a study on cabbages, approximately 70% of the recovered radioactivity was characterized as acidic, very polar, water-soluble metabolites. fao.org These polar metabolites are the result of the breakdown of the parent compound and its initial oxidation products.

Key degradation products identified in plants include:

Demeton-S-methylsulphon (ODM sulfone, M 01) : Formed by the oxidation of this compound. fao.orgchemicalbook.in

Acidic Polar Metabolites : A complex mixture of water-soluble compounds resulting from further hydrolysis. fao.org In sugar beets, these include 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid. fao.org

The following table summarizes the distribution of this compound and its metabolites in sugar beets after application.

CompoundFoliage (6 days) % of recovered ¹⁴CFoliage (28 days) % of recovered ¹⁴CFoliage (42 days) % of recovered ¹⁴CRoots (28 days) % of recovered ¹⁴CRoots (42 days) % of recovered ¹⁴C
This compound 20.32.11.10.80.5
Demeton-S-methylsulphon 10.35.33.51.20.9
Acidic Polar Metabolites 45.168.272.480.183.7
Other Metabolites 24.324.423.017.914.9

Data adapted from a study on the application of [¹⁴C]ODM to sugar beets. fao.org

Conjugation Processes in Plants

Following the initial phases of metabolism (oxidation and hydrolysis), the resulting metabolites can undergo conjugation. unl.edu This process involves the linking of the metabolites with endogenous molecules such as sugars or amino acids. unl.edu In plants, conjugation is a significant pathway for detoxifying and sequestering xenobiotics. chemicalbook.inunl.edu The formation of conjugates is a key metabolic reaction for this compound in sugar beets, alongside oxidation and hydrolysis. agropages.com These conjugated molecules are typically more water-soluble and are often stored in the plant's vacuoles or incorporated into cell wall structures. unl.edu

Microbial Metabolism: Degradation by Soil Microorganisms

Soil microorganisms play a crucial role in the degradation of this compound in the environment. The process is generally rapid, with the primary metabolic routes being oxidation and hydrolysis. agropages.com

Aerobic and Anaerobic Degradation Pathways

The degradation of this compound in soil occurs under both aerobic and anaerobic conditions, although the pathways and products can differ.

Under aerobic conditions , the degradation is rapid. fao.org Studies have shown that in soil, this compound is quickly broken down. fao.orgepa.gov The main degradation pathways involve the oxidation of the sulfoxide to a sulfone and the hydrolytic cleavage of the side chain, ultimately forming compounds like dimethyl phosphate (B84403) and phosphoric acid. agropages.comchemicalbook.in Major metabolites identified in aerobic soil studies include 2-ethylsulfinyl ethane (B1197151) sulfonic acid and 2-ethylsulfonyl ethane sulfonic acid. fao.orgherts.ac.uk

Under anaerobic conditions , the degradation of this compound also proceeds, though the rate and products may vary. fao.org In one study, under anaerobic conditions, the formation of metabolites such as O-demethyl-demeton-S-methyl and demeton-S-methyl sulfoxide was predominant. inchem.org A metabolite identified under anaerobic aquatic conditions, ESMSE (1-(ethylsulfinyl)-2-(methylsulfinyl)ethane), did not appear to degrade further. regulations.gov

The following table presents the degradation products of this compound under different soil conditions.

ConditionMajor Degradation Products
Aerobic Dimethyl phosphate, 2-sulfonic diethyl sulfoxide, 2-sulfonic diethyl sulfone, this compound sulfone. epa.gov
Anaerobic O-demethyl-demeton-S-methyl, demeton-S-methyl sulfoxide. inchem.org
Role of Specific Microbial Species in Biotransformation

Specific microbial species have been identified as capable of metabolizing this compound and related compounds. For instance, a study on the degradation of demeton-S-methyl sulfoxide (a closely related compound) found that Pseudomonas putida and Nocardia sp. were able to almost completely metabolize the compound within 13 days. inchem.org These microorganisms utilize the chemical as a source of carbon and energy, breaking it down through their enzymatic pathways. The ability of microorganisms to degrade such compounds is a key factor in their environmental persistence. mdpi.com

Formation of Unique Microbial Metabolites

The metabolic pathways in microorganisms can lead to the formation of unique metabolites not typically seen in plants or animals. For example, in the degradation of demeton-S-methyl sulfoxide, Pseudomonas putida was found to produce O-demethyl-demeton-S-methyl, demeton-S-methyl sulfoxide, and bis[2-(ethylsulfinyl)ethyl] disulfide. inchem.org In contrast, Nocardia sp. produced different metabolites, including 2-(ethylsulfonyl)ethane sulfonic acid, demeton-S-methyl sulfone, and bis[2-(ethylthio)ethyl] disulfide. inchem.org These findings highlight the diversity of microbial metabolic capabilities and their significant contribution to the biotransformation of this compound in the environment.

Toxicological Impact and Risk Assessment

Neurotoxicity

The neurotoxic effects of Oxydemeton-methyl are a significant area of concern, manifesting as both acute and chronic syndromes. These effects stem from its primary mechanism of action: the inhibition of acetylcholinesterase (AChE), an enzyme critical for the normal functioning of the nervous system. inchem.orgepa.gov

Acute exposure to this compound can lead to high toxicity through oral and dermal routes. epa.gov The primary manifestation of acute toxicity is the cholinergic syndrome, which results from the overstimulation of the nervous system due to the accumulation of acetylcholine (B1216132). researchgate.netepa.gov Symptoms of cholinergic overstimulation are the hallmark of acute intoxication with this compound. researchgate.net In rats, acute exposure via a single oral gavage dose resulted in observable neurotoxic effects, establishing a basis for the acute reference dose (RfD). epa.gov Studies in rats have demonstrated that acute inhalational exposure can lead to a decrease in exploratory behavior and a prolongation of barbitone sodium-induced hypnosis. researchgate.net Furthermore, acute exposure has been shown to decrease the threshold for seizures induced by pentylenetetrazole and electroshock, indicating a proconvulsant potential. researchgate.net

Subchronic and chronic exposure to this compound also result in significant neurotoxic effects, primarily centered around cholinesterase inhibition. In subchronic studies in rats, intermittent aerosol spray inhalation for seven consecutive days led to decreased exploratory behavior and prolonged barbitone sodium-induced hypnosis. nih.gov This exposure also decreased the dose required for haloperidol (B65202) to induce catalepsy and for pentylenetetrazole and electroshock to induce seizures, indicating a central nervous system depressant effect, extrapyramidal effects, and proconvulsant potential. nih.gov

Chronic toxicity studies in rats and dogs consistently identified inhibition of brain cholinesterase activity as a key adverse effect. epa.gov In a one-year study in dogs, daily oral doses of this compound led to the establishment of a chronic reference dose based on cholinesterase inhibition. epa.gov Similarly, in rats, dietary administration for 13 weeks showed reduced growth at concentrations of 30 ppm and above, with cholinesterase depression being a sensitive endpoint. inchem.org Notably, in some studies, animals appeared to develop a tolerance to the acute signs of poisoning after prolonged exposure. inchem.org Research has also indicated that subchronic dermal exposure in rats can lead to a marked inhibition of brain cholinesterase activity. inchem.org Concurrent administration with other pesticides, such as hexachlorocyclohexane, has been shown to cause changes to the Purkinje cells of the cerebellum in rats. inchem.org

Table 1: Summary of Subchronic and Chronic Neurotoxicity Studies on this compound

Species Duration Route of Exposure Observed Effects Reference
Rat 7 days Inhalation (aerosol) Decreased exploratory behavior, prolonged hypnosis, proconvulsant potential nih.gov
Rat 13 weeks Dietary Reduced growth, cholinesterase depression inchem.org
Rat 90 days Dermal Inhibition of brain cholinesterase activity inchem.org
Dog 1 year Oral Inhibition of brain cholinesterase activity epa.gov
Rat - Dermal (with hexachlorocyclohexane) Changes to Purkinje cells of the cerebellum inchem.org

Epidemiological and toxicological studies suggest a potential link between pesticide exposure, including organophosphates like this compound, and an increased risk of neurodegenerative and neurodevelopmental disorders. beyondpesticides.org Several studies have specifically implicated this compound in these associations.

Research has indicated a relationship between pesticide exposure and Parkinson's disease (PD), with the strongest links observed for insecticides and herbicides, particularly with long-term exposure. beyondpesticides.orgoup.com A study focusing on Central California identified this compound as one of several neurotoxic insecticides whose banning could be cost-effective in reducing the burden of PD. nih.gov The use of household pesticides containing organophosphates has been associated with a 71% increased odds of developing PD. oup.com

Regarding neurodevelopmental effects, prenatal residential proximity to agricultural use of certain organophosphates, including this compound, has been associated with a decrease in Full-Scale IQ in 7-year-old children. beyondpesticides.org Concerns have been raised that standard toxicology studies may not have optimally measured acetylcholinesterase (AChE) inhibition in pups exposed to this compound during development, potentially underestimating neurodevelopmental risks. tandfonline.com

Subchronic and Chronic Neurotoxic Effects

Genotoxicity and Mutagenicity Research

This compound has been the subject of research to evaluate its potential to cause genetic damage. researchgate.net Studies have investigated its ability to induce chromosomal aberrations, DNA damage, and other nuclear abnormalities. researchgate.netoup.com

Genotoxic substances can cause breaks in DNA strands, leading to chromosomal aberrations such as deletions, additions, or rearrangements of chromosome sections. oecd-ilibrary.org Research has shown that this compound possesses genotoxic potential. An insecticide formulation containing this compound, known as Metasystox-R, was found to induce detectable genotoxic effects in multiple bioassays, including sister-chromatid exchange in human lymphocytes. researchgate.net

Evidence of DNA strand breaks has been observed in the testes cells of rats exposed to this compound. epa.gov Oxidative stress is a proposed mechanism for the DNA damage caused by some pesticides, leading to the formation of oxidative DNA lesions. oecd-ilibrary.org While direct studies on this compound's role in oxidative DNA damage are not detailed in the provided context, this is a known pathway for genotoxicity for many xenobiotics. oecd-ilibrary.org The genotoxic potential of pesticides is a concern, as such damage is associated with adverse health effects like cancer and heritable disorders. researchgate.netoecd-ilibrary.org

The micronucleus (MN) assay is a method used to assess chromosomal damage. oup.com The formation of micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, is an indicator of genotoxic events. brazilianjournals.com.brnih.gov Studies have demonstrated that this compound can induce the formation of micronuclei. For instance, the insecticide Metasystox-R, which contains this compound, was shown to be capable of inducing micronuclei formation in mice. researchgate.net

Occupational exposure to complex pesticide mixtures has been positively associated with the presence of micronuclei in exposed individuals. researchgate.net While specific data on micronuclei frequency solely due to this compound exposure in humans is limited, the genotoxic potential of the broader class of pesticides is well-documented. nih.govbmrat.org Nuclear abnormalities, such as karyolysis, are also considered indicators of cytotoxic and genotoxic damage. bmrat.org Studies on organisms exposed to environmental contaminants have shown a significant increase in both micronuclei and other nuclear abnormalities, highlighting the utility of these biomarkers in assessing genotoxic risk. brazilianjournals.com.br

Table 2: Summary of Genotoxicity and Mutagenicity Findings for this compound

Endpoint Test System Finding Reference
Genotoxicity Multiple bioassays (Salmonella, mouse micronuclei, human lymphocytes) Induced detectable genotoxic effects (Metasystox-R) researchgate.net
DNA Damage Rat testes cells Evidence of DNA strand breaks epa.gov
Chromosomal Aberrations Human lymphocytes Induced sister-chromatid exchange (Metasystox-R) researchgate.net
Micronuclei Formation Mice Induced micronuclei formation (Metasystox-R) researchgate.net

Sister Chromatid Exchanges

This compound has been shown to induce sister chromatatid exchanges (SCEs) in various cell systems, indicating its potential to cause genetic damage. A significant increase in SCEs was observed in Chinese hamster V79 cells when treated with this compound. nih.gov In another study, the insecticide, under the commercial name Metasystox-R, was evaluated for its mutagenic activity and was found to induce SCE in human lymphocytes. researchgate.net These findings support the view that this compound is genotoxic. researchgate.net Further research on Vicia faba also demonstrated the induction of SCEs by this compound. epa.gov

However, not all studies have reported a positive result. In one study, demeton-S-methyl, a related compound, did not show an increased frequency of sister chromatid exchanges in the bone marrow of Chinese hamsters. healthcouncil.nl Similarly, another in vivo study on Chinese hamster bone marrow with demeton-S-methyl also yielded negative results for SCE induction. inchem.org

A summary of findings on sister chromatid exchanges induced by this compound and related compounds is presented in the table below.

Test SystemCompoundResultReference
Chinese hamster V79 cellsThis compoundSignificant increase nih.gov
Human lymphocytesThis compound (Metasystox-R)Positive researchgate.net
Vicia fabaThis compoundPositive epa.gov
Chinese hamster bone marrow (in vivo)Demeton-S-methylNegative healthcouncil.nlinchem.org

Epigenetic Modifications (DNA Methylation, miRNA Deregulation)

Epigenetic modifications are changes that affect gene activity and expression without altering the DNA sequence itself. Key mechanisms of epigenetic change include DNA methylation and histone modification. savemyexams.com

DNA Methylation: This process involves the addition of a methyl group to DNA, which can suppress the transcription of genes. savemyexams.com While the direct effects of this compound on DNA methylation are not extensively detailed in the provided results, organophosphate pesticides, in general, are known to affect the structure and function of DNA. biomedpharmajournal.org Oxidative stress, which can be induced by pesticides like this compound, has been linked to alterations in DNA methylation patterns. mdpi.comnih.gov

miRNA Deregulation: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression after transcription. oncotarget.com Their dysregulation is associated with various diseases, including cancer. frontiersin.org Epigenetic mechanisms, such as DNA methylation and histone modifications, can lead to the deregulation of miRNA expression. frontiersin.orguni-augsburg.de While specific studies directly linking this compound to miRNA deregulation were not found, the compound's known genotoxic and endocrine-disrupting effects suggest a potential for such interactions. researchgate.net

Linkages to Carcinogenesis (e.g., non-Hodgkin's lymphoma)

The genotoxic and endocrine-disrupting properties of this compound raise concerns about its carcinogenic potential. researchgate.net However, long-term oral exposure studies in rats and mice with the related compound methyl-S-demeton did not show carcinogenic effects. healthcouncil.nl Further research is needed to fully elucidate the carcinogenic risk of this compound to humans.

In Vitro and In Vivo Genotoxicity Assays

This compound has been evaluated in a variety of in vitro and in vivo genotoxicity assays, with mixed results.

In Vitro Studies:

Gene Mutation: Positive results were observed for gene mutation in Salmonella and mouse lymphoma cells. researchgate.nethealthcouncil.nl

Sister Chromatid Exchange: As mentioned previously, this compound induced SCEs in Chinese hamster V79 cells and human lymphocytes. nih.govresearchgate.net

DNA Damage: One study using the Pol test on E. coli to evaluate for DNA damage with demeton-S-methyl reported a negative result. inchem.org

In Vivo Studies:

Micronuclei Formation: this compound was found to induce micronuclei formation in mice. researchgate.net

Sister Chromatid Exchange: In contrast to in vitro findings, in vivo studies on Chinese hamster bone marrow with demeton-S-methyl did not show an increase in SCE frequency. healthcouncil.nlinchem.org

DNA Single Strand Breaks: Two organophosphorus compounds were found to induce DNA single-strand breaks in primary rat testes cells in vitro, but not in vivo. epa.gov

A summary of genotoxicity assays for this compound and related compounds is presented in the table below.

Assay TypeTest SystemCompoundResultReference
Gene MutationSalmonellaThis compound (Metasystox-R)Positive researchgate.net
Gene MutationMouse lymphomaDemeton-S-methylPositive inchem.org
Sister Chromatid ExchangeChinese hamster V79 cellsThis compoundPositive nih.gov
Sister Chromatid ExchangeHuman lymphocytesThis compound (Metasystox-R)Positive researchgate.net
Micronuclei FormationMiceThis compound (Metasystox-R)Positive researchgate.net
Sister Chromatid ExchangeChinese hamster bone marrow (in vivo)Demeton-S-methylNegative healthcouncil.nlinchem.org
DNA Damage (Pol test)E. coliDemeton-S-methylNegative inchem.org

Endocrine Disruption Mechanisms

This compound is recognized as an endocrine disruptor. researchgate.net Its mechanisms of action include interference with hormone receptors and alteration of hormone synthesis, transport, and metabolism.

Interference with Hormone Receptors (e.g., Estrogen, Androgen)

Studies have shown that this compound can affect androgen levels. In a study on adult male rats, administration of this compound resulted in a significant decrease in the concentration of the hormones testosterone (B1683101) and dihydrotestosterone. biomedpharmajournal.org This suggests an interference with androgen synthesis or receptor function.

Alteration of Hormone Synthesis, Transport, and Metabolism

The reduction in testosterone levels observed in male rats exposed to this compound could be due to several factors. The toxin may damage or reduce the activity of liver enzymes that are involved in the synthesis of androgens. biomedpharmajournal.org Additionally, this compound can decrease the level of thyroxine synthesis and increase the clearance of thyroid hormone. biomedpharmajournal.org A decrease in thyroid hormones can, in turn, lead to a decrease in the basal level of testosterone. biomedpharmajournal.org

Exposure to this compound in zebrafish has been shown to significantly increase the levels of cytochrome P450 and the activity of NADPH-P450 reductase. biorxiv.org These enzymes are crucial for the metabolism of various substances, including hormones.

HormoneEffect of this compound ExposurePotential MechanismReference
TestosteroneSignificant decrease in male ratsDamage to liver enzymes involved in androgen synthesis; decreased thyroid hormone levels biomedpharmajournal.org
DihydrotestosteroneSignificant decrease in male ratsDamage to liver enzymes involved in androgen synthesis; decreased thyroid hormone levels biomedpharmajournal.org
ThyroxineDecreased synthesisDirect effect on the thyroid gland biomedpharmajournal.org

Impact on Reproductive Hormones (e.g., GnRH, FSH, LH)

Studies on adult male rats have investigated the effects of this compound on reproductive hormones. Research has shown that this toxin can lead to a significant decrease in the concentration of testosterone and dihydrotestosterone. biomedpharmajournal.orgresearchgate.net It is suggested that this compound may indirectly affect these hormone levels by impacting thyroid hormones. biomedpharmajournal.org A decrease in thyroid hormones can, in turn, reduce the production of testosterone by the testes in response to Gonadotropin-releasing hormone (GnRH) and Luteinizing hormone (LH). biomedpharmajournal.org In one study, the dose of formaldehyde (B43269) exposure was positively correlated with serum levels of Follicle-stimulating hormone (FSH) and LH, while being negatively correlated with serum testosterone levels. researchgate.net

Effects on Reproductive Organs and Fertility (e.g., epididymal changes, reduced female fertility, sperm motility)

This compound has been shown to have adverse effects on both male and female reproductive systems. nih.gov In male rats, a consistent finding across several studies is the vacuolation of the epididymis, particularly in the corpus region. epa.govinchem.orgchemicalbook.com This effect was observed to become more severe with prolonged exposure. inchem.org While some studies noted that this epididymal vacuolation was not accompanied by changes in sperm count or morphology, others have reported alterations in sperm morphology and motility. inchem.orginchem.orgca.gov For instance, a decrease in sperm motility was observed in male rats at certain doses, although this finding was not always consistent across different time points. inchem.org Additionally, decreased testicular weights have been reported. epa.govca.gov

In female rats, exposure to this compound has been linked to reduced fertility. chemicalbook.com This is evidenced by a decrease in the fertility index, which is the ratio of pregnant females to the number of mated females. epa.gov Histological examinations have revealed a decreased number of corpora lutea in the ovaries of females exposed to the compound. epa.gov Furthermore, studies have documented decreased ovarian weights, reduced litter sizes, and lower pup viability. ca.gov

Table 1: Effects of this compound on Reproductive Health

Parameter Observed Effect Species Citations
Male Reproductive Organs
Epididymis Vacuolation Rat epa.govinchem.orgchemicalbook.com
Testes Decreased weight Rat epa.govca.gov
Sperm
Motility Decreased Rat inchem.orgchemicalbook.com
Morphology Alterations Rat ca.gov
Female Reproduction
Fertility Reduced fertility index Rat epa.gov
Ovaries Decreased weight, decreased corpora lutea Rat ca.govepa.gov
Litter Reduced size and viability Rat ca.gov

Immunomodulation and Inflammatory Responses

Interference with Cell Signaling Pathways

This compound, as an organophosphate insecticide, primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the normal functioning of the nervous system. nih.govchemicalbook.comcymitquimica.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. chemicalbook.comontosight.ai This fundamental mechanism of action can interfere with various cell signaling pathways that are dependent on cholinergic regulation.

Changes in Cytokine Production and Immune Suppression

While direct studies on cytokine production specifically for this compound are limited, the broader class of organophosphate pesticides has been shown to affect the immune system. The interrelationship between the endocrine and immune systems is well-documented, and disruptions in hormonal balance can have cascading effects on immune function. epa.gov Changes in plasma levels of androgens have been negatively correlated with immune responses. researchgate.net

Acute and Chronic Inflammatory Responses

Exposure to this compound has been associated with inflammatory responses. In a study on rats, an increased number of animals exhibited enlarged and/or reddened cervical lymph nodes and laryngeal inflammation. inchem.org Chronic exposure in rats has also been linked to inner ear irritation and excess blood in the tissue of respiratory organs. orst.edu In rabbits, oral administration of this compound resulted in clinical signs such as diarrhoea and salivation, which can be indicative of an inflammatory response. kfu.edu.sa Furthermore, some studies have indicated that this compound has the potential to be a skin sensitizer, which is an inflammatory reaction of the skin. inchem.org

Ecotoxicological Implications

This compound poses significant risks to non-target organisms and the environment. It is classified as very toxic to aquatic life. cpachem.comsafeworkaustralia.gov.au

For freshwater invertebrates, this compound is considered highly toxic. epa.govregulations.gov The acute toxicity to water fleas (Daphnia magna) is particularly high. epa.gov It is also highly toxic to bees, both through contact and oral exposure. herts.ac.uk

In avian species, this compound is rated as highly toxic on an acute basis to birds like the bobwhite quail. epa.gov Chronic effects in avian reproduction studies include reduced weight of offspring and, at higher doses, a reduction in the number of viable embryos. epa.govepa.gov

Regarding wild mammals, toxicity data from rats are used as an estimate. Based on these studies, this compound is considered moderately to highly toxic to mammals on an acute basis. epa.gov The compound's high mobility in soil and its solubility in water contribute to its potential for environmental contamination, including the risk of contaminating drinking water sources. cpachem.comresearchgate.netbiorxiv.org

Table 2: Ecotoxicity of this compound

Organism Group Toxicity Level Specific Effects Citations
Aquatic Invertebrates Very High Highly toxic to Daphnia magna and scud. epa.govregulations.gov
Fish Moderate to Slight Moderately to slightly toxic to rainbow trout, carp, and Japanese killifish. orst.edu
Birds High Highly toxic on an acute basis to bobwhite quail. Reduced offspring weight and embryo viability in chronic studies. epa.govepa.gov
Bees High High acute contact and oral toxicity. herts.ac.uk
Mammals Moderate to High Moderately to highly toxic on an acute basis (based on rat studies). epa.gov

Toxicity to Non-Target Organisms

This compound has been shown to be toxic to a range of non-target species, including fish, aquatic invertebrates, birds, earthworms, and bees. Its high water solubility and mobility contribute to its potential for causing significant harm to wildlife. biorxiv.org

Fish: The compound is classified as highly toxic to freshwater fish. regulations.gov Acute toxicity studies have reported 96-hour LC50 values (the concentration lethal to 50% of the test population) for various fish species. For instance, the LC50 for rainbow trout is reported as 0.7 ppm. epa.gov Chronic effects in rainbow trout, including reduced fry survival and growth, were observed at 4.9 ppm. epa.gov In zebrafish, exposure to this compound has been found to induce oxidative stress, indicating its high toxicity to this species. biorxiv.org

Aquatic Invertebrates: this compound is very highly toxic to freshwater invertebrates. epa.gov The 48-hour LC50 values range from 0.2 to 1.1 ppm for technical grade this compound. epa.gov For a 50% active ingredient formulation, the 48-hour LC50s are even lower, at 0.003 and 0.2 ppm. epa.gov Chronic effects on Daphnia magna after 21 days of exposure included reduced adult mean length, lower survival rates, and fewer young produced per adult at a Lowest Observed Adverse Effect Concentration (LOAEC) of 0.046 ppm. epa.gov Formulated products containing 25% this compound are moderately toxic to estuarine and marine invertebrates like shrimp and fiddler crabs, with 96-hour LC50s of 1.2 ppm and 8.6 ppm, respectively. epa.gov

Birds: On an acute oral basis, this compound is classified as very highly toxic to birds. regulations.gov The most sensitive acute oral LD50 (the dose lethal to 50% of the test population) was found to be 7 mg/kg for the rock pigeon. regulations.gov The 8-day dietary LC50 is 434 ppm for the Northern bobwhite, categorizing it as highly toxic. regulations.gov

Earthworms: Information on the specific toxicity of this compound to earthworms is less detailed in the provided search results. However, as a broad-spectrum insecticide, its potential to harm soil-dwelling organisms like earthworms is a concern.

Bees: this compound is highly toxic to honey bees on an acute basis. regulations.gov

Acute Toxicity of this compound to Non-Target Organisms

OrganismToxicity ValueToxicity CategorySource
Rainbow Trout96-hr LC50: 0.7 ppmHighly Toxic epa.gov
Freshwater Invertebrates (Technical Grade)48-hr LC50: 0.2 - 1.1 ppmVery Highly Toxic epa.gov
Freshwater Invertebrates (50% a.i. formulation)48-hr LC50: 0.003 - 0.2 ppmVery Highly Toxic epa.gov
Rock PigeonAcute Oral LD50: 7 mg/kgVery Highly Toxic regulations.gov
Northern Bobwhite8-day Dietary LC50: 434 ppmHighly Toxic regulations.gov
Honey BeeNot specifiedHighly Toxic regulations.gov

Biomarkers of Exposure and Effect in Aquatic Ecosystems

Biochemical markers are valuable tools for assessing the impact of pollutants like this compound in aquatic environments. scielo.br One of the most significant biomarkers is the Cytochrome P450 (CYP) enzyme system, which plays a crucial role in the metabolism of foreign compounds (xenobiotics). biorxiv.orgscielo.br

Cytochrome P450 Levels in Fish: Studies on zebrafish have demonstrated that exposure to this compound significantly affects Cytochrome P450 levels. biorxiv.org The exposure led to an initial increase in P450 content, which then decreased over time, though remaining higher than in control groups. biorxiv.org This indicates that this compound can induce the P450 enzyme system, which is involved in detoxification. biorxiv.org The induction of CYP enzymes is a well-established indicator for monitoring environmental contamination. biorxiv.org In addition to affecting P450 levels, this compound exposure in zebrafish also increased the activity of NADPH-P450 reductase and the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. biorxiv.org The induction of CYP1A, a specific isoform of Cytochrome P450, is widely used as a biomarker in aquatic animals to evaluate exposure to pollutants. mdpi.com

Ecological Risk Quotient Analysis and Levels of Concern

Ecological Risk Quotient (ERQ) analysis is a method used to evaluate the potential risk of pesticides to the environment. It compares the estimated environmental concentration (EEC) of a substance with its ecotoxicological endpoint (e.g., LC50). europa.eu The U.S. Environmental Protection Agency (EPA) has established Levels of Concern (LOCs) which, if exceeded by the risk quotient, indicate a potential for adverse effects on non-target organisms. regulations.gov

The EPA has expressed concern over the potential for both acute and chronic effects on birds and mammals, as well as toxicity to non-target insects. epa.govepa.gov Risk quotients calculated for this compound have shown potential risks. For birds, acute risk quotients range from 0.03 to 2.0, and chronic risk quotients from 3 to 168. epa.gov For mammals (15g), acute risk quotients range from 0.03 to 9.4, and chronic risk quotients from 0.6 to 34. epa.gov

A summary of risk quotients for this compound is presented in the table below.

Summary of Risk Quotients for this compound

OrganismAcute Risk QuotientsChronic Risk QuotientsSource
Birds0.03 - 2.03 - 168 epa.gov
Mammals (15 g)0.03 - 9.40.6 - 34 epa.gov
InsectsRisk is presumedRisk is unlikely epa.gov

Environmental Fate and Persistence in Various Matrices

Degradation Kinetics and Pathways in Soil

The breakdown of Oxydemeton-methyl in the soil environment is relatively rapid, primarily driven by microbial activity.

Under aerobic soil conditions, this compound is not persistent. regulations.govepa.gov Laboratory studies have determined the aerobic soil metabolism half-life to be approximately 3.2 days in sandy loam soil. regulations.govepa.govresearchgate.net Other research in three different soil types (sandy loam, silt loam, and silt) showed dissipation time for 50% (DT50) of the initial concentration to range from 0.17 to 0.22 days. fao.org The dissipation time for 90% (DT90) in these soils ranged from 0.58 to 0.74 days. fao.org Field dissipation studies have shown similarly short half-lives of 1.6 to 2.2 days. regulations.gov

In anaerobic aquatic environments, the degradation of parent this compound is also rapid, with a reported half-life of 3.5 days. regulations.govepa.govresearchgate.netepa.gov Another study under anaerobic conditions found the half-life to be less than one day. inchem.org

Table 1: Aerobic and Anaerobic Degradation Half-lives of this compound in Soil

ConditionSoil TypeHalf-life (t½)DT50 (days)DT90 (days)Reference
AerobicSandy Loam3.2 days-- regulations.govepa.govresearchgate.net
AerobicSandy Loam, Silt Loam, Silt-0.17 - 0.220.58 - 0.74 fao.org
Aerobic (Field)Not Specified1.6 - 2.2 days-- regulations.gov
Anaerobic AquaticNot Specified3.5 days-- regulations.govepa.govresearchgate.netepa.gov
AnaerobicSilt< 1 day-- inchem.org

The degradation of this compound in soil is significantly influenced by microbial activity, which in turn is affected by soil properties. epa.govresearchgate.net While specific quantitative data on the direct influence of organic matter and pH on degradation rates are limited in the provided search results, the rapid aerobic and anaerobic metabolism suggests a strong dependence on microbial populations. regulations.govepa.govresearchgate.netinchem.org The compound's mobility, however, is clearly linked to soil composition. Batch equilibrium data indicate that parent this compound is potentially very mobile in various soils, with Freundlich adsorption coefficients (Kƒ) ranging from 0.01 to 0.89 mL/g in sand, sandy loam, silt loam, and clay loam soils. regulations.gov This low adsorption suggests that it primarily remains in the liquid phase of the soil, where it is available for microbial degradation. regulations.gov

Volatilization is not considered a significant route of dissipation for this compound from soil surfaces. regulations.govepa.govchemicalbook.com This is supported by its low vapor pressure of 2.85 x 10⁻⁵ mmHg and a Henry's Law Constant of 1.5 x 10⁻¹¹ atm m³/mol. regulations.govepa.gov A laboratory volatility study showed no significant loss of the material, confirming that volatilization is not a critical pathway for its removal from the environment. regulations.gov

Influence of Soil Properties (e.g., organic matter, pH)

Hydrolysis and Photodegradation in Water

In aquatic environments, the persistence of this compound is governed by chemical processes, particularly hydrolysis and, to a lesser extent, photodegradation.

The hydrolysis of this compound is highly dependent on the pH of the water. regulations.govepa.govresearchgate.net The degradation rate increases significantly with rising pH. In sterile buffer solutions, the hydrolysis half-life was 93 days at pH 5, 40 days at pH 7, and decreased dramatically to 2.5 days at pH 9. regulations.govepa.govresearchgate.net Another study reported similar findings, with half-lives of 107 days at pH 4, 46 days at pH 7, and 2 days at pH 9 at 22°C. nih.govnih.gov This indicates that alkaline conditions strongly favor the hydrolytic degradation of the compound. regulations.govepa.govresearchgate.net

Table 2: pH-Dependent Hydrolysis Half-lives of this compound

pHTemperatureHalf-life (t½)Reference
422°C107 days nih.govnih.gov
5Not Specified93 days regulations.govepa.govresearchgate.net
7Not Specified40 days regulations.govepa.govresearchgate.net
722°C46 days nih.govnih.gov
9Not Specified2.5 days regulations.govepa.govresearchgate.netepa.gov
922°C2 days nih.govnih.gov

Photodegradation is not a major pathway for the dissipation of this compound in water or on soil. regulations.govepa.govresearchgate.netepa.gov The calculated half-life for aqueous photolysis is 137 days, compared to 194 days in a dark control, indicating that light plays a minor role in its breakdown in water. regulations.govepa.govresearchgate.net On soil surfaces, the photolytic half-life was found to be 63 days, which was not significantly different from the 53 days observed in the dark control. regulations.govepa.gov

Direct photolysis occurs when a chemical directly absorbs light, leading to its degradation. researchgate.netunito.it Indirect photolysis involves other substances, known as photosensitizers, which absorb light and then transfer that energy to the pesticide, causing it to break down. researchgate.netunito.it For this compound, the quantum yield, a measure of the efficiency of a photochemical process, was determined to be very low at 0.00078. fao.org This low quantum yield confirms that direct photodegradation is an inefficient process. fao.org The primary photolytic transformation product identified in soil was 2-(ethylsulfonyl) ethane (B1197151) sulfonic acid. regulations.govepa.govresearchgate.net

Volatilization from Water Surfaces

The potential for a chemical to volatilize from water is primarily governed by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 1.6 x 10⁻¹³ atm-cu m/mole. nih.gov This low value indicates that this compound is essentially nonvolatile from water surfaces. nih.gov Another source provides a Henry's law constant of 4.00 x 10⁻⁰⁷ Pa m³ mol⁻¹ at 25°C, also classifying it as non-volatile. herts.ac.uk Consequently, volatilization is not considered a significant route of dissipation for this compound from aquatic environments. nih.govepa.gov

Mobility and Leaching Potential in Soil and Groundwater

The mobility of this compound in soil is considered to be very high. nih.govchemicalbook.inechemi.com This is based on its estimated soil adsorption coefficient (Koc) of 9. nih.govchemicalbook.inechemi.com According to a classification scheme, this low Koc value suggests a high potential for movement through the soil profile. nih.govchemicalbook.inechemi.com One study estimated that this compound could leach more than 35 cm in a loam soil within a year. nih.govchemicalbook.inechemi.com The high water solubility of this compound further contributes to its mobility. biorxiv.orginchem.org

Despite its high mobility, some screening models have suggested that this compound is not expected to persist in surface water or leach significantly into groundwater due to its rapid degradation. epa.gov The SCI-GROW model, for instance, predicted a low upper-bound concentration of 0.006 ppb in shallow groundwater following application to cabbage. epa.gov However, the high mobility of the compound means that under certain conditions, there is a potential for it to reach groundwater. usu.edu The Groundwater Ubiquity Score (GUS) for this compound is calculated to be 1.77, which indicates a low leachability potential. herts.ac.uk

Table 1: Soil Adsorption and Mobility of this compound

Parameter Value Interpretation Source
Koc 9 (estimated) Very High Mobility nih.govchemicalbook.inechemi.com
Log Koc 2.98 (QSAR estimate) Low Mobility Potential europa.eu
Leaching Estimate >35 cm in loam soil in one year High Leaching Potential nih.govchemicalbook.inechemi.com
GUS Leaching Potential Index 1.77 Low Leachability herts.ac.uk

Bioaccumulation and Biotransformation in Wildlife

The potential for this compound to bioaccumulate in aquatic organisms is considered low. nih.govchemicalbook.in This is supported by an estimated Bioconcentration Factor (BCF) of 3.1. nih.govchemicalbook.in Another source reports a BCF of 3.162. ineris.fr This low BCF value suggests that the compound does not significantly concentrate in the tissues of aquatic organisms. nih.govchemicalbook.in Studies in rats have shown that this compound does not bioaccumulate in any tissue or organ. nih.gov

In terms of biotransformation, this compound is metabolized in animals. In rats, the primary route of elimination is through urine, with over 80% of the radioactivity from a dose being eliminated within the first 24 hours. fao.org The metabolic pathway involves hydrolysis of the thioester group, followed by S-methylation and subsequent oxidation of the sulfur atom. fao.org In laying hens, the major residue found in eggs and most tissues was demethyl-ODM sulfone (M 07). fao.org In fish, exposure to this compound has been shown to induce oxidative stress. biorxiv.org One study on zebrafish found that the compound led to increased levels of cytochrome P450 enzymes and reactive oxygen species (ROS), indicating that it is highly toxic to these organisms. biorxiv.org

Residue Dynamics in Agricultural Commodities

Residue Levels in Plant and Animal Tissues

Residue studies have been conducted on various agricultural commodities to determine the levels of this compound and its metabolites. In cabbage treated with [ethylene-1-¹⁴C]this compound, about 97% of the radioactivity was extractable. fao.org this compound itself accounted for 12% of the recovered radioactivity, while its sulfone metabolite (M 01) accounted for 8%. fao.org In sugar beets, most of the radioactivity was also extractable from both foliage and roots. fao.org

In animal tissues, studies on laying hens that were orally administered this compound showed that the major residue in eggs, skin, heart, liver, breast, and thigh muscle was demethyl-ODM sulfone (M 07). fao.org The sulfonic acid metabolites, 2-(ethylsulfinyl)ethanesulfonic acid (M 09) and 2-(ethylsulfonyl)ethanesulfonic acid (M 10), were the main metabolites found in the kidney and gizzard. fao.org In rats administered a high dose, the highest concentrations of residues were found in the blood. fao.org

Table 2: Residue Levels of this compound in Head Lettuce (FRG)

Pre-harvest Interval (days) Residue Range (mg/kg) Average Residue (mg/kg)
0 2.0 - 9.1 5.74
8 0.25 - 0.79 0.59
14 0.05 - 0.48 0.21
21 0.01 - 0.09 0.03
28 0.01 - 0.02 0.01

Source: inchem.org

Monitoring and Regulatory Frameworks for Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) for this compound have been established in various countries for a range of agricultural commodities. These MRLs are set to protect consumers and are based on residue data from field trials. For example, Australia has established MRLs for brassica vegetables, cotton seed, and lupins based on residue trials. chemicalbook.com The MRLs are often expressed as the sum of this compound, demeton-S-methyl, and demeton-S-methylsulphon, expressed as this compound. fao.org

The establishment of MRLs is an ongoing process, with periodic reviews by bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR). fao.org These reviews take into account new data on residues and toxicology to ensure the MRLs are up-to-date and protective of public health.

Table 3: National Maximum Residue Limits for this compound

Country Commodity MRL (mg/kg)
Australia Cereals, Herbs, Hops, Pome fruit, Stone fruit, Strawberries, Tomatoes, Vegetables 0.5
Macadamia nuts 0.05
Oil seed 0.5
Water 0.03
Austria Cereals, Fruit, Sugar beets, Vegetables (excl. carrots) 0.4
Potatoes 0.2
Other crops 0.05
Belgium Fruit (excl. citrus), Vegetables (excl. carrots) 0.4
Potatoes 0.1

Source: inchem.org

Residue Definition Evolution in Regulatory Contexts

The definition of the residue for regulatory purposes has evolved over time. Initially, tolerances for residues of this compound were expressed in terms of the combined residues of this compound and its cholinesterase-inhibiting metabolites. epa.gov Based on metabolism studies in plants and animals, the Health Effects Division (HED) Metabolism Committee determined that the residues to be regulated should be more specific. epa.gov

For plant commodities, it was recommended that the residue definition for enforcement purposes include this compound and its sulfone metabolite, this compound sulfone (ODMS). epa.gov For animal commodities, the recommended residue to be regulated is this compound itself. epa.gov The U.S. Environmental Protection Agency (EPA) has moved to revise the tolerance expression to reflect these findings, using the term "combined residues" of this compound and its cholinesterase-inhibiting metabolites. epa.gov

Analytical Methodologies for Detection and Quantification

Extraction Techniques from Diverse Matrices

The initial and crucial step in the analysis of Oxydemeton-methyl is its efficient extraction from complex matrices such as soil, water, agricultural products, and biological tissues. The choice of extraction method depends on the nature of the sample and the desired level of sensitivity.

Solvent Extraction Methods (e.g., Acetone (B3395972), Methylene (B1212753) Chloride, Methanol)

Liquid-liquid extraction (LLE) and solid-liquid extraction using various organic solvents are fundamental techniques for isolating this compound.

Acetone is frequently used, often in combination with water, for the initial extraction from plant materials like cabbage and fruits. fao.orgmodares.ac.ir For instance, in analyzing cabbage, a mixture of acetone and water is used, followed by partitioning with methylene chloride. fao.org Similarly, for grains, legumes, and tea leaves, acetone is employed after an initial treatment with a thiourea (B124793) solution. caa.go.jp In studies on tomatoes and cucumbers, a mixture of acetone and dichloromethane (B109758) (methylene chloride) has been successfully used for extraction. modares.ac.irnih.govresearchgate.net

Methylene Chloride (Dichloromethane) is another common solvent, often used in the partitioning step after an initial extraction with a more polar solvent like acetone. fao.org It has been used for extracting this compound from water samples and in the cleanup process for plant extracts. fao.orgresearchgate.net For example, after an initial acetone extraction of plant material, the extract is partitioned with methylene chloride. fao.org

Methanol (B129727) is utilized for extracting this compound from samples like feces in metabolic studies. fao.org It is also used to elute the compound from solid-phase extraction cartridges. fao.org In some methods, methanol is used as a solvent for preparing standard solutions of this compound. caa.go.jp

Ethyl Acetate (B1210297) has been identified as a favorable solvent for the extraction of several organophosphorus pesticides, including this compound, from cabbage and grapes. researchgate.net It is also used to elute the compound from porous diatomaceous earth cartridges in certain analytical procedures. caa.go.jp

Acetonitrile (B52724) is another solvent used in extraction, particularly in methods like QuEChERS. fao.org It is also used for partitioning against n-hexane to defat samples. caa.go.jp In apple metabolism studies, acetonitrile and an acetonitrile/water mixture were used for extraction. fao.org

Solid-Phase Extraction (SPE) and Dispersive SPE

Solid-Phase Extraction (SPE) is a widely adopted cleanup technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts.

Conventional SPE : C18 cartridges are commonly used for the extraction and purification of this compound from biological samples like blood and tissues, as well as from water. fao.orgoup.comnih.govresearchgate.net In a typical procedure, the sample is loaded onto a conditioned C18 cartridge, washed, and then the analyte is eluted with a solvent like methanol or acetone. fao.orgoup.com This technique has proven effective in providing clean extracts for subsequent analysis by LC-MS. oup.comnih.govresearchgate.net Silica (B1680970) gel cartridges have also been used for cleanup. epa.gov

Dispersive SPE (dSPE) : This technique, often associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, has become popular for multi-residue pesticide analysis in food matrices. lcms.czecochem.com.cointerchim.frgcms.czicpms.cz The dSPE step involves adding sorbents like primary secondary amine (PSA) and graphitized carbon black (GCB) to the sample extract to remove interferences. lcms.czlcms.cz This method is efficient for cleaning up extracts from complex matrices like strawberries, tea, and spices. lcms.cz

Headspace Solid Phase Microextraction

While less commonly cited specifically for this compound in the provided context, Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free extraction technique that can be used for volatile and semi-volatile organic compounds. Some studies have mentioned the use of various microextraction techniques for organophosphate analysis in general. researchgate.net

Chromatographic Separation Techniques

Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other components in the extract before its detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., Nitrogen-Phosphorus Detector, Thermionic Emission Detector, FID)

Gas chromatography is a robust technique for the analysis of thermally stable and volatile compounds. For this compound, an oxidation step is often required to convert it to its more stable sulfone, demeton-S-methylsulfon, prior to GC analysis. fao.orginchem.orgacs.orgnih.gov

Nitrogen-Phosphorus Detector (NPD) : The NPD is highly selective and sensitive for compounds containing nitrogen or phosphorus, making it well-suited for the analysis of organophosphate pesticides like this compound. modares.ac.irnih.govoup.comacs.orgthermofisher.com It has been successfully used to determine this compound residues in tomatoes and cucumbers. modares.ac.irnih.gov

Thermionic Emission Detector (TED) : Also known as an alkali-flame detector, the TED is another phosphorus-sensitive detector used for this compound analysis. oup.cominchem.org Early methods utilized this detector for the determination of the total sulfone after oxidation. inchem.org

Flame Ionization Detector (FID) : The FID is a universal detector that responds to most organic compounds. thermofisher.comgcms.czphenomenex.com While less selective than NPD or FPD, it can be used for quantification, especially when coupled with a selective detector for confirmation. nih.govgcms.cz

Flame Photometric Detector (FPD) : This detector is selective for sulfur- or phosphorus-containing compounds, depending on the filter used. It is a common choice for analyzing organophosphate pesticides. fao.org

Electron Capture Detector (ECD) : The ECD is highly sensitive to compounds with electronegative functional groups. modares.ac.irthermofisher.com

The table below summarizes some of the GC methods used for this compound analysis.

MatrixExtraction MethodCleanup MethodGC DetectorAnalyteReference
Plant MaterialAcetone/WaterGPC, SPEFPDDemeton-S-methylsulfon fao.org
TomatoesDichloromethane/AcetoneSPE (C18)NPDThis compound modares.ac.irresearchgate.net
CucumbersAcetone/DichloromethaneSPENPDThis compound nih.gov
CropsSolvent ExtractionOxidationTEDDemeton-S-methylsulfon inchem.org
AirXAD-4 ResinOxidationNPDDemeton-S-methylsulfon acs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is particularly advantageous for analyzing polar and thermally labile compounds like this compound, as it typically does not require derivatization. oup.com

HPLC systems are often coupled with highly sensitive and selective detectors, such as tandem mass spectrometry (LC-MS/MS), which has become the method of choice for many applications. caa.go.jpoup.comnih.govresearchgate.net This combination allows for the direct analysis of this compound and its metabolites with high specificity and low detection limits. oup.comnih.govresearchgate.net For example, a method using SPE with C18 cartridges followed by LC-MS has been validated for the determination of this compound and its metabolite in biological specimens with limits of detection in the low ng/g range. oup.comnih.govresearchgate.net HPLC with UV detection has also been developed, but it is generally less sensitive than LC-MS. oup.com

The following table provides an overview of HPLC methods for this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the separation and preliminary identification of this compound. In practice, silica gel chromatoplates are often utilized for the clean-up of sample extracts. For instance, a method for screening organophosphorus pesticide residues in vegetable tissue involves extraction with dichloromethane followed by clean-up on silica gel chromatoplates developed with a hexane-acetone solution (5 + 1 v/v). This allows for the separation of this compound and other polar compounds from co-extractives.

Further analysis can involve eluting the separated compounds from the baseline area with a more polar solvent mixture, such as hexane-acetone (1 + 1 v/v), for subsequent quantification. In some applications, TLC is coupled with total phosphorus analysis to estimate the purity of this compound. oup.com However, this method can be time-consuming and highly dependent on the analyst's technique. oup.com The visualization of separated spots on the TLC plate can be achieved using specific chromogenic reagents or by scanning the plates with a linear analyzer. fao.org For example, in metabolic studies, extracts from plant and animal tissues have been analyzed by TLC and co-chromatographed with authentic reference standards of this compound and its metabolites. fao.org

Mass Spectrometric Detection and Confirmation

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, provides high sensitivity and specificity for the detection and confirmation of this compound.

Gas chromatography is a powerful tool for separating volatile and semi-volatile compounds like pesticides. However, the thermal lability of this compound presents a challenge, as it can decompose during GC analysis. oup.com To circumvent this, some methods involve the oxidation of this compound to its more stable sulfone, demeton-S-methylsulfon, which is then determined by GC. fao.org

For enhanced specificity, tandem mass spectrometry (GC-MS/MS) is often employed. This technique uses multiple reaction monitoring (MRM) mode for the identification and quantification of analytes. researchgate.net In a multi-residue method for pesticides, GC-MS/MS has been utilized for the analysis of this compound in various food matrices. lcms.cz A study on tomatoes grown in greenhouses used capillary gas chromatography with nitrogen-phosphorus detection (GC-NPD) for the determination of this compound residues. researchgate.netmodares.ac.ir

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of this compound, as it avoids the thermal degradation issues associated with GC. This technique is widely used for the determination of this compound in agricultural products and biological samples. caa.go.jpoup.comnih.gov

A typical LC-MS/MS method involves solid-phase extraction (SPE) for sample clean-up, followed by analysis using an electrospray ionization (ESI) source in positive polarity. oup.com For instance, a validated method for the determination of this compound and its metabolite, demeton-S-methylsulfon, in human blood and tissue samples utilized C18 cartridges for SPE and a Finnigan MAT LCQ ion trap mass spectrometer for detection. oup.comnih.gov The precursor ion for this compound is m/z 247, with product ions at m/z 169 and 109 being monitored for quantification and confirmation. caa.go.jp

The application of LC-MS/MS extends to the analysis of various food matrices, including rice-based baby food and honey, demonstrating its versatility and high sensitivity. eurl-pesticides.eumdpi.com

Ion Trap Detection (ITD) is a type of mass spectrometric detection that can be coupled with gas chromatography. A multi-residue method reported for the determination of pesticides, including this compound, in foodstuffs utilizes a gas chromatograph with an ion trap detector. fao.org This method involves the oxidation of this compound to demeton-S-methylsulphon before analysis. fao.org

Furthermore, LC-MS systems equipped with an ion trap, such as the Finnigan MAT LCQ, have been successfully used for the sensitive detection of this compound in biological specimens. researchgate.netoup.comnih.gov The ion trap allows for MS-MS analysis, providing specific detection and reducing interference from the sample matrix. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Method Validation Parameters

Method validation is crucial to ensure the reliability and accuracy of analytical results for this compound. Key validation parameters include the limits of detection (LOD) and quantification (LOQ).

The Limits of Detection (LOD) and Quantification (LOQ) for this compound vary depending on the analytical technique, the matrix being analyzed, and the specific instrument used.

For LC-MS/MS methods, very low detection and quantification limits can be achieved. A validated method for this compound in human blood reported an LOD of 1 ng/g. researchgate.netoup.comnih.gov In a study on rice-based baby food, the LOQ for this compound was found to be 0.005 mg/kg. eurl-pesticides.eu Another study analyzing pesticides in rice reported an LOD of 0.008 µg/g and an LOQ of 0.025 µg/g for this compound using LC-MS/MS. brieflands.com

Using GC with a nitrogen-phosphorus detector (NPD) for the analysis of tomato samples, the LOD and LOQ for this compound were reported as 0.035 mg/kg and 0.115 mg/kg, respectively. researchgate.netmodares.ac.ir A multi-residue method using GC with an ion trap detector estimated the limit of determination to be in the range of 0.01–0.05 mg/kg. fao.org

The following table summarizes some reported LOD and LOQ values for this compound in different matrices and by various analytical methods.

Analytical MethodMatrixLODLOQ
LC-MS/MSHuman Blood1 ng/g-
LC-MS/MSRice-based Baby Food-0.005 mg/kg
LC-MS/MSRice0.008 µg/g0.025 µg/g
GC-NPDTomato0.035 mg/kg0.115 mg/kg
GC-ITDFoodstuffs-0.01–0.05 mg/kg

Recovery Rates and Reproducibility (RSD)

The reliability of analytical methods for quantifying this compound is heavily dependent on achieving acceptable recovery rates and demonstrating high reproducibility, typically measured by the relative standard deviation (RSD). Validation studies across various complex matrices such as food, soil, and biological specimens have established the performance of different extraction and analysis techniques.

For the analysis of this compound and its primary metabolite, demeton-S-methylsulfon, in human blood, a method involving solid-phase extraction (SPE) with C18 cartridges followed by high-performance liquid chromatography with mass selective detection (LC-MS) has been validated. oup.com Recovery experiments on spiked blood samples showed sufficient recovery across a range of concentrations. oup.com In another study on rice-based baby food using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, recoveries for this compound were noted to be outside the ideal 70-120% range at certain spike levels, suggesting that results may need to be corrected for recovery. eurl-pesticides.eu

Validation of a multi-residue method in cucumber using QuEChERS extraction followed by LC-MS/MS and GC-MS/MS demonstrated that most compounds, including this compound, had mean recoveries within the 70-120% range. icpms.czshimadzu.com The reproducibility, as indicated by the RSD at the Limit of Quantification (LOQ) level, was below the 20% threshold set by SANTE guidelines, confirming the method's precision. icpms.czshimadzu.com Similarly, a study on dry pet food using a modified QuEChERS method with a freezing-out clean-up step reported recoveries within 70–120% and RSDs below 20% for most analytes. unibo.it

In environmental sample analysis, a method developed for soil matrices reported recoveries for this compound ranging from 80.2% to 136.4%, with an average recovery of 95.1% ± 11.9%. epa.gov Older methods based on total organic phosphorus measurement showed recoveries from 70-100% at fortification levels of 0.1-2.3 ppm, though these methods lack specificity. inchem.org

The following table summarizes recovery and reproducibility data from various studies.

Linearity and Calibration

Establishing a linear relationship between the concentration of this compound and the analytical instrument's response is fundamental for accurate quantification. Calibration curves are generated using standard solutions at multiple concentration levels, and the linearity is typically evaluated by the correlation coefficient (R or R²).

In the analysis of biological specimens, a validated LC-MS method demonstrated linearity for this compound in a concentration range of 0 to 100 ng/g of blood. oup.com For multi-residue analysis in food matrices, calibration curves are routinely prepared. A study on rice-based baby food prepared calibration curves at levels of 0.001, 0.003, 0.01, and 0.03 µg/ml, with the majority of correlation coefficients (R) being higher than or equal to 0.99. eurl-pesticides.eu Another validation study for pesticides in food for infants and young children also showed good linearity within the relevant concentration range, with most R values at or above 0.99 and none lower than 0.97. eurl-pesticides.eu

A validation study for 513 pesticide residues in cucumber reported that calibration curves spanning 1 to 75 µg/L for LC-MS/MS met the SANTE guideline criteria of falling within 80 to 120% accuracy. icpms.cz Similarly, a study on dry pet food showed strong linearity (R² ≥ 0.99) for matrix-matched calibration curves across a concentration range of 0.156 to 80 µg/kg. unibo.it

The following table presents data on linearity and calibration from various analytical methods.

Specificity Challenges and Interference from Related Compounds

A significant challenge in the analysis of this compound is ensuring the method's specificity, which is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Interference can arise from the sample matrix, but more critically, from structurally related compounds.

The primary metabolites and related compounds of this compound include demeton-S-methyl and demeton-S-methylsulfon. caa.go.jpfao.org Demeton-S-methyl can be converted to this compound or further to demeton-S-methylsulfone during the analytical process, which can complicate accurate quantification. caa.go.jp Some analytical methods are designed to measure a combined residue. For instance, certain gas chromatography (GC) procedures involve oxidizing this compound (a sulfoxide) to its corresponding sulfone with potassium permanganate (B83412), and then measuring the total sulfone. inchem.org However, this approach is not specific to the parent compound.

Older analytical techniques, such as those measuring total organic phosphorus, are non-specific and cannot distinguish this compound from other organophosphorus pesticides. inchem.org Even with more advanced GC methods using phosphorus-sensitive detectors, interfering peaks from other commonly used organophosphorus chemicals can pose a challenge to specific identification without further confirmation. inchem.org

Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer high specificity and are capable of overcoming many of these interference issues. oup.comnih.gov By using specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), LC-MS/MS can distinguish between this compound and its metabolites, such as demeton-S-methylsulfon. unibo.itcaa.go.jp For example, one method specifies a precursor ion of m/z 247 for this compound, with product ions of m/z 169 and 109. unibo.it This high degree of selectivity allows for the reliable quantification of the parent compound even in complex matrices and in the presence of its metabolites. oup.comnih.gov In one forensic case, an LC-MS method successfully identified this compound and its metabolite in putrefied tissue, with chromatograms that were free of interfering peaks. nih.gov

Furthermore, high-resolution mass spectrometry (HRMS) coupled with UHPLC can distinguish between isomeric compounds that may co-elute, by obtaining structure-specific ion spectra at the MS2 level, further enhancing specificity. mdpi.com

Pest Resistance and Management Strategies

Evolution of Resistance in Target Pests (e.g., Aphids)

The evolution of resistance to Oxydemeton-methyl is a classic example of directional selection, where intensive and repeated application of the insecticide exerts strong pressure on pest populations. Individuals with genetic traits conferring reduced susceptibility are more likely to survive and reproduce, leading to an increase in the frequency of resistance alleles within the population over generations. This phenomenon has been widely documented in various aphid species, which are primary targets for this insecticide.

Research has identified significant levels of resistance in key aphid pests such as the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii). nih.govajol.infooup.comacademicjournals.org For instance, studies comparing different populations of A. gossypii revealed that those collected from cotton, a crop frequently treated with insecticides, were significantly less susceptible to this compound than populations from melon. ajol.infoacademicjournals.org One study found that cotton aphid clones were on average 3.4 times less susceptible than melon aphid clones. ajol.infoacademicjournals.org Similarly, a population of M. persicae from a region with intensive insecticide use was found to have a resistance ratio of 22.1 for this compound when compared to a susceptible population. oup.com

The development of resistance is not always a permanent state. Studies in the San Joaquin Valley in California have shown that resistance levels to this compound in lygus bugs have fluctuated, correlating with the use patterns of this and other organophosphate insecticides. cotton.org This suggests that in the absence of selection pressure, resistance may decline, possibly due to fitness costs associated with the resistance mechanisms. nih.govoup.com For example, one study noted that a susceptible strain of green peach aphid had a significantly higher intrinsic rate of increase (r(m)) than a resistant strain, indicating a potential fitness cost. nih.govoup.com Continuous monitoring of pest populations is crucial to detect shifts in susceptibility and adapt control strategies accordingly. ajol.infoacademicjournals.orgnih.gov

Table 1: Documented Resistance Ratios to this compound in Pest Populations

Pest SpeciesResistant Population/StrainResistance Ratio (RR)Reference
Myzus persicae (Green Peach Aphid)Karaj Population22.1-fold oup.com
Tetranychus urticae (Two-spotted Spider Mite)Resistant Strain (Tehran)20.47-fold munisentzool.org
Aphis gossypii (Cotton Aphid)Cotton-reared Population3.4-fold higher tolerance than melon-reared population ajol.infoacademicjournals.org

Biochemical Mechanisms of Resistance

Pest resistance to this compound is primarily mediated by two well-characterized biochemical mechanisms: enhanced metabolic detoxification and alteration of the target site.

Metabolic Detoxification: This mechanism involves the evolution of enhanced enzymatic systems that can break down or sequester the insecticide before it reaches its target site in the nervous system. The primary enzyme families implicated in this compound resistance are:

Esterases (Carboxylesterases): Increased activity of non-specific esterases is a major mechanism of organophosphate resistance. nih.govoup.communisentzool.org These enzymes hydrolyze the ester bonds in the insecticide molecule, rendering it non-toxic. munisentzool.org Studies have shown significantly higher esterase activity in resistant strains. For example, a resistant strain of the two-spotted spider mite (Tetranychus urticae) exhibited 2.5-fold and 2.14-fold higher activity towards the substrates α-naphthyl acetate (B1210297) and β-naphthyl acetate, respectively, compared to a susceptible strain. munisentzool.org Similarly, resistant cotton aphids show more esterase bands in electrophoretic analysis than susceptible melon aphids (5 vs. 3 bands). wflpublisher.com

Glutathione (B108866) S-Transferases (GSTs): These enzymes detoxify xenobiotics by conjugating them with glutathione, which increases their water solubility and facilitates their excretion. munisentzool.org GSTs are frequently associated with resistance to organophosphates. munisentzool.org In one study on T. urticae, GST activity was 1.75-fold higher in the resistant strain when using CDNB as a substrate. munisentzool.org

Cytochrome P450 Monooxygenases (MFOs): This large family of enzymes can metabolize insecticides through oxidative reactions. biorxiv.org The involvement of P450-mediated oxidative detoxification in resistance to organophosphates has been indicated by studies using synergists like piperonyl butoxide, which can inhibit these enzymes and increase the toxicity of the insecticide in resistant strains. munisentzool.org

Target-Site Insensitivity: The primary mode of action for organophosphate insecticides like this compound is the inhibition of the enzyme acetylcholinesterase (AChE) at nerve synapses. irac-online.org Target-site resistance occurs when a mutation in the gene encoding AChE leads to a modified enzyme (often called MACE, or modified acetylcholinesterase) that is less sensitive to inhibition by the insecticide. nih.govoup.com This allows the nervous system of the resistant pest to function relatively normally even in the presence of the toxin. Research on both green peach aphids and two-spotted spider mites has demonstrated that resistant populations possess an AChE that is less inhibited by this compound compared to the AChE from susceptible populations. nih.govoup.communisentzool.org In a resistant strain of T. urticae, the AChE was found to be 3.49-fold less sensitive to this compound. munisentzool.org

Table 2: Biochemical Mechanisms of this compound Resistance and Research Findings

MechanismEnzyme/ProteinObserved Effect in Resistant StrainsPest SpeciesReference
Metabolic DetoxificationEsterases (CarE)Activity 2.5-fold higher (vs. α-NA) and 2.14-fold higher (vs. β-NA)T. urticae munisentzool.org
Glutathione S-Transferases (GSTs)Activity 1.75-fold higher (vs. CDNB)T. urticae munisentzool.org
Target-Site InsensitivityAcetylcholinesterase (AChE)3.49-fold less sensitive to inhibitionT. urticae munisentzool.org

Strategies for Resistance Management

To delay the development of resistance and preserve the utility of this compound and other insecticides, a multi-faceted approach to resistance management is essential. These strategies aim to reduce the selection pressure on pest populations. ucanr.eduirac-online.orgcroplife.org.au

Rotation of Insecticides: This is a cornerstone of resistance management. It involves alternating between insecticides with different modes of action (MoA). irac-online.orgucanr.eduirac-online.org this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 1B insecticide, an acetylcholinesterase (AChE) inhibitor. irac-online.org To manage resistance, growers should rotate its use with insecticides from different IRAC groups, such as neonicotinoids (Group 4A) or pyrethroids (Group 3A). cotton.orgirac-online.org This prevents successive pest generations from being selected by the same MoA, making it less likely for resistance to build up. irac-online.orgcroplife.org.au

Integrated Pest Management (IPM): IPM programs integrate multiple control tactics, including cultural, biological, and chemical methods, to manage pests sustainably. ucanr.educanada.ca Key IPM principles for resistance management include:

Monitoring and Thresholds: Spraying insecticides only when pest populations reach economically damaging levels (action thresholds), rather than on a fixed schedule. ucanr.edu

Preservation of Natural Enemies: Using selective insecticides that are less harmful to the natural predators and parasitoids of the target pest. These beneficial organisms can help keep pest populations low, reducing the need for chemical interventions. cotton.orgucanr.edu Broad-spectrum insecticides should be avoided, especially early in the season, to prevent the flare-up of secondary pests. cotton.org

Avoiding Cross-Resistance: Pests that develop resistance to one insecticide can sometimes be resistant to other, chemically related insecticides, even without prior exposure. irac-online.org This is known as cross-resistance and is common within the same chemical class (e.g., among different organophosphates). Therefore, rotating to a different organophosphate is not an effective resistance management strategy. Understanding the MoA is critical to designing effective rotation programs. irac-online.org

By implementing these strategies, the selection pressure for resistance can be minimized, extending the effective lifespan of valuable chemical controls like this compound. croplife.org.au

Remediation Technologies for Environmental Contamination

In Situ Chemical Oxidation (ISCO)

In situ chemical oxidation (ISCO) is an environmental remediation technique that involves injecting chemical oxidants into the contaminated subsurface to destroy pollutants like pesticides in place. carusllc.comclu-in.org This method converts hazardous compounds into less toxic or non-hazardous substances. clu-in.org Common oxidants for ISCO include permanganate (B83412), persulfate, and hydrogen peroxide-based Fenton's reagent. carusllc.comcpeo.org The process is particularly suited for source zone remediation where contaminant concentrations are high. zueblin-umwelttechnik.com

Potassium permanganate (KMnO4) is a strong and versatile oxidant used for ISCO remediation. carusllc.com It is typically prepared as a 1% to 5% solution in water and injected into the contaminated soil or groundwater. cpeo.org The application of permanganate has been documented in analytical procedures to intentionally convert Oxydemeton-methyl and its parent compound, demeton-S-methyl, into their corresponding sulfone for measurement purposes. fao.orginchem.org This principle of oxidation is harnessed in ISCO, where permanganate's electrophilic nature allows it to react with and degrade contaminants. zueblin-umwelttechnik.com For effective treatment, the oxidant must be distributed evenly throughout the contaminated zone, which can be challenging due to subsurface heterogeneity. carusllc.comcpeo.org

The primary degradation product resulting from the chemical oxidation of this compound is its sulfone, demeton-S-methyl sulfone. inchem.orgnih.govinchem.org This conversion is a key step in both analytical quantification and remediation processes. fao.orginchem.org The oxidation of the sulfoxide (B87167) group in this compound to a sulfone group is a common metabolic route in plants and animals as well. fao.orgnih.gov The efficacy of ISCO is dependent on achieving sufficient contact between the oxidant and the contaminant. While complete mineralization to carbon dioxide and water is the ultimate goal of ISCO, the primary transformation product for this compound is the sulfone metabolite. cpeo.orgnih.gov Studies on other contaminants have shown that ISCO with permanganate can reduce contaminant concentrations by over 85-90%. zueblin-umwelttechnik.com

Application of Oxidants (e.g., Permanganate)

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down environmental pollutants. Research has demonstrated that this compound is susceptible to biodegradation by various soil microorganisms. nih.gov This approach is considered an eco-sustainable method for restoring contaminated sites. gujaratuniversity.ac.in The degradation efficiency can be significant, with studies showing 65-99% degradation of this compound by different soil microorganisms over a 14-day period. nih.gov

Specific bacterial strains have been identified that can metabolize this pesticide. For instance, Pseudomonas putida has been shown to cleave the thioester bond of this compound. nih.gov Another microorganism, a species of Nocardia, also effectively degrades the compound. nih.gov The metabolic pathways involve oxidation, hydrolysis, and cleavage of the molecule's side-chain. nih.gov

Table 1: Microbial Degradation of this compound

MicroorganismDegradation ProductsReference
Pseudomonas putida2-(ethylsulfinyl)ethanethiol, bis(2-(ethylsulfinyl)ethyl)disulfide, 2-(ethylsulfonyl)ethanethiol, o,o-Dimethylthiophosphoric acid nih.govnih.gov
Nocardia sp.bis(2-(ethylsulfonyl)ethyl)disulfide, bis[2-(ethylsulfinyl)ethyl]sulfide, bis(2-(ethylsulfonyl)ethyl)sulfide nih.govnih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to remove organic pollutants from water and wastewater by generating highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents capable of breaking down complex molecules like pesticides into simpler, less harmful substances. mdpi.com Common AOPs include Fenton and photo-Fenton processes, ozonation, and UV/H2O2 systems. mdpi.comwaterandwastewater.com

The photo-Fenton process, which combines Fenton's reagent (iron salts and hydrogen peroxide) with ultraviolet (UV) light, has been studied for its effectiveness in degrading pesticide mixtures containing this compound. researchgate.netnih.govnih.gov In one study, a mixture of four pesticides, including this compound, at an initial concentration of 200 mg/L was treated. researchgate.netresearchsolutions.com The photo-Fenton pretreatment resulted in partial mineralization of the pesticides, and the resulting effluent was then subjected to biological treatment with Pseudomonas putida. researchgate.netnih.govresearchgate.net This combined approach proved effective for the complete degradation of the parent pesticide compounds. researchgate.netnih.gov The photo-Fenton intermediates were found to be biodegradable, although they could affect the kinetics of the subsequent biological treatment. nih.govresearchgate.net

Table 2: Research Findings on Photo-Fenton Treatment of a Pesticide Mixture Including this compound

ProcessPesticide MixtureKey FindingReference
Combined Photo-Fenton and Biological OxidationDimethoate, this compound, Carbaryl, MethidathionThe combined process effectively degraded the parent pesticide compounds. The photo-Fenton effluent was amenable to subsequent biological treatment. researchgate.netnih.gov

Adsorption and Filtration Techniques

Adsorption is a surface phenomenon where contaminants in a fluid phase accumulate on the surface of a solid adsorbent material. Activated carbon is a widely used adsorbent for removing a variety of pollutants, including pesticides, from water due to its high porosity and large surface area. fileder.co.uk Filtration techniques, such as those employing activated carbon, work by passing contaminated water through the adsorbent medium, which traps the target compounds. fileder.co.uk

Studies on this compound indicate it has a low potential for adsorption in soil, suggesting it is mobile and can readily leach into groundwater. inchem.org However, adsorption techniques using materials like activated carbon or activated florisil (B1214189) are standard cleanup procedures in the analytical determination of this compound residues in various samples, demonstrating their capacity to bind the compound. researchgate.net For instance, graphitized carbon black cartridges are used to clean up sample extracts before analysis. caa.go.jp While specific large-scale remediation studies are limited, the principle of using activated carbon filtration is a recognized and effective method for removing pesticides from water. fileder.co.ukusda.gov

Q & A

Q. What analytical methods are recommended for detecting and quantifying oxydemeton-methyl residues in environmental and biological samples?

Methodological Answer: Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is the gold standard for residue analysis. Ensure calibration with certified reference materials (CRMs) and validate methods using recovery studies (e.g., spiked matrix samples). For structural confirmation, leverage nuclear magnetic resonance (NMR) or high-resolution MS (HRMS) to distinguish this compound from its metabolites (e.g., demeton-S-methylsulfon) . Include quality control steps such as blank samples and replicate analyses to minimize matrix interference .

Q. How do researchers design toxicity studies to evaluate this compound’s neurodevelopmental effects?

Methodological Answer: Follow OECD Guideline 426 (Developmental Neurotoxicity Study) or EPA 870.6300, using rodent models (e.g., rats). Key parameters include dose-response relationships, exposure timing (gestational vs. postnatal), and behavioral/cognitive endpoints (e.g., motor activity, learning assays). Include histopathological analysis of brain tissues and control groups exposed to vehicle-only. Statistical power analysis is critical to determine sample size .

Q. What criteria determine the selection of crops and application methods in this compound exposure studies?

Methodological Answer: Prioritize crops with registered uses (e.g., cotton, citrus fruits) and high consumer intake rates (e.g., strawberries, leafy greens) . Simulate field conditions using airblast sprayers or soil injection systems. Monitor residues at multiple intervals post-application (e.g., 0, 7, 14 days) and account for environmental variables (e.g., rainfall, UV exposure) using controlled field trials or climate chambers .

Advanced Research Questions

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Methodological Answer: Conduct comparative studies under standardized conditions (e.g., OECD 307 for soil degradation). Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track degradation pathways. Apply meta-analysis to reconcile discrepancies by stratifying data by soil type, pH, and microbial activity . For aquatic systems, combine laboratory hydrolysis studies (EPA 1615) with field monitoring to assess half-life variability .

Q. What experimental designs are optimal for assessing this compound’s synergistic effects with other organophosphates?

Methodological Answer: Use factorial designs to test binary or ternary mixtures. Apply the Concentration Addition (CA) or Independent Action (IA) models to predict interactions. Measure acetylcholinesterase (AChE) inhibition in vitro (e.g., human neuroblastoma cells) and in vivo (e.g., zebrafish embryos). Include positive controls (e.g., chlorpyrifos) and quantify effect sizes using benchmark dose (BMD) modeling .

Q. How should researchers model dietary and occupational exposure to this compound in heterogeneous populations?

Methodological Answer: Integrate probabilistic models (e.g., Monte Carlo simulations) with data from dietary surveys (e.g., USDA PDP) and biomonitoring studies. For occupational risk, use the Agricultural Handlers Exposure Database (AHED) to estimate dermal and inhalation exposure. Adjust for protective equipment efficacy and application frequency . Validate models with biomonitoring data (e.g., urinary metabolites) .

Q. What strategies address gaps in this compound’s toxicokinetics, particularly metabolic activation in non-rodent species?

Methodological Answer: Use in vitro hepatic microsomes from human and non-rodent species (e.g., avian, aquatic) to identify cytochrome P450-mediated metabolic pathways. Pair with in silico tools (e.g., QSAR, molecular docking) to predict reactive intermediates. Cross-validate with in vivo studies measuring plasma/tissue concentrations via LC-MS/MS .

Data Analysis and Reproducibility

Q. How can researchers mitigate variability in this compound toxicity data across laboratories?

Methodological Answer: Adopt inter-laboratory proficiency testing (e.g., ISO/IEC 17043) and standardize protocols for AChE assays. Use shared CRMs and harmonize statistical methods (e.g., mixed-effects models to account for lab-specific random effects). Publish raw data in repositories like Figshare or Zenodo for transparency .

Q. What meta-analytical approaches are suitable for synthesizing historical data on this compound’s ecotoxicological impacts?

Methodological Answer: Perform systematic reviews following PRISMA guidelines. Extract data on LC₅₀/EC₅₀ values for non-target species (e.g., Daphnia magna, earthworms) and apply random-effects models to estimate pooled effect sizes. Assess publication bias using funnel plots and Egger’s regression .

Q. How should conflicting results on this compound’s genotoxicity be addressed in regulatory submissions?

Methodological Answer: Conduct follow-up assays (e.g., OECD 489 in vitro micronucleus test) with rigorous positive/negative controls. Use weight-of-evidence (WoE) frameworks to evaluate data quality (e.g., Klimisch scoring). Differentiate between clastogenic and aneugenic modes of action via fluorescence in situ hybridization (FISH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.